molecular formula C9H18O2 B154633 2-Butoxyoxane CAS No. 1927-68-0

2-Butoxyoxane

Cat. No.: B154633
CAS No.: 1927-68-0
M. Wt: 158.24 g/mol
InChI Key: HVHNQFALNKRKQY-UHFFFAOYSA-N
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Description

2-Butoxyoxane, also known as this compound, is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Solvent Alternatives

  • 2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent alternative for the extraction of lipophilic natural products and food ingredients. It is environmentally and economically viable, offering a promising replacement for conventional petroleum-based solvents, with detailed studies on its solvent power, extraction efficiency, toxicological profile, and environmental impacts. The applications of 2-MeOx span several fields of modern plant-based chemistry, illustrating its potential in replacing hexane for green extraction processes (Rapinel et al., 2020).

Chemical Reaction Models and Thermal Safety

  • A detailed study of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane (DBPH) decomposition offered insights into its thermal degradation products. This research provided a benchmark for thermal hazard assessment of DBPH, ensuring safer storage conditions. This highlights the significance of understanding the chemical reaction models and safety parameters of compounds related to 2-Butoxyoxane in industrial applications (Das & Shu, 2016).

Corrosion Inhibition

  • The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) has been documented for the corrosion inhibition of mild steel in acidic environments. This research contributes to understanding the properties and potential applications of related oxazoles and oxanes in protecting metals against corrosion, emphasizing their practical relevance in industrial settings (Moretti et al., 2013).

Mechanism of Action

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Butoxyoxane are not well documented. Pharmacokinetics studies are essential to understand how the compound is absorbed, distributed within the body, metabolized, and finally excreted. These properties significantly impact the bioavailability of the compound, which is a critical factor in its efficacy .

Safety and Hazards

This involves identifying any hazards associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

Properties

IUPAC Name

2-butoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHNQFALNKRKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294643
Record name 2-Butoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-68-0
Record name 2-Butoxyoxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butoxyoxane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.